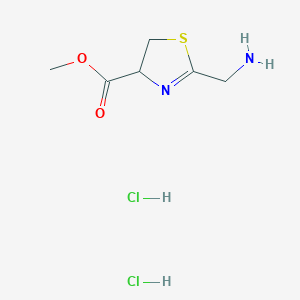![molecular formula C13H11N3O2 B6600430 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909320-15-5](/img/structure/B6600430.png)
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole is a five-membered heterocyclic compound that contains three carbon atoms and two adjacent nitrogen atoms . It is an important class of compounds for drug development and has attracted much attention .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be determined using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
Pyrazoles react with various reagents to form a wide range of compounds. For example, they react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be determined using various techniques. For example, their melting point, relative density, and solubility in water and organic solvents can be measured .作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
For instance, they can bind to the active site of an enzyme, inhibiting its function . In some cases, they may also interact with receptors, altering their signaling pathways .
Biochemical Pathways
For instance, some imidazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the associated biochemical pathways .
Pharmacokinetics
For instance, the lipophilicity of a compound can affect its absorption and distribution .
Result of Action
For instance, some imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
实验室实验的优点和局限性
The main advantage of using 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation is that it is a potentially toxic compound and should be handled with care.
未来方向
There are many potential future directions for research involving 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid. One potential direction is to further explore its use as a catalyst in organic synthesis. Additionally, further research could be done to explore its potential as an inhibitor of certain enzymes, as well as its potential anti-inflammatory and anti-oxidant effects. Additionally, further research could be done to explore its potential use in the synthesis of heterocyclic compounds. Finally, further research could be done to explore its potential applications in the pharmaceutical and agrochemical industries.
合成方法
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid can be carried out by a variety of methods. The most common method is a nucleophilic substitution reaction of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-2-carboxylic acid with an amine, such as ethylenediamine or dimethylamine. This reaction produces the desired product in high yield. Other methods include reaction of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-2-carboxylic acid with an alkyl halide or an alkyl sulfonate, as well as reaction with an alcohol or aldehyde.
科学研究应用
2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dioneyrazoline-3-carboxylic acid has been used in various scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other industrial compounds. It has also been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of heterocyclic compounds.
安全和危害
属性
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZEEWNTUFEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)



phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)


![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)